molecular formula C11H7BrF5NO B8173913 (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone

(2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8173913
M. Wt: 344.07 g/mol
InChI Key: BSTYPRFNARBQSG-UHFFFAOYSA-N
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Description

(2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone is a complex organic compound featuring a brominated phenyl ring substituted with a trifluoromethyl group and a difluoroazetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the bromination of 2-(trifluoromethyl)aniline to obtain 2-bromo-6-(trifluoromethyl)aniline. This intermediate is then subjected to a Friedel-Crafts acylation reaction using 3,3-difluoroazetidin-1-ylmethanone as the acylating agent. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process might include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the azetidinyl moiety.

    Coupling Reactions: The brominated phenyl ring can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Coupling Reactions: Palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) are typical catalysts, with bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Researchers are exploring its use in developing new therapeutic agents, particularly in the fields of oncology and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications, including electronics and surface treatments.

Mechanism of Action

The mechanism by which (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the azetidinyl moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone
  • (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)ethanone
  • (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)propanone

Uniqueness

Compared to similar compounds, (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone stands out due to the specific positioning of the trifluoromethyl group and the azetidinyl moiety. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

[2-bromo-6-(trifluoromethyl)phenyl]-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF5NO/c12-7-3-1-2-6(11(15,16)17)8(7)9(19)18-4-10(13,14)5-18/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTYPRFNARBQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2Br)C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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